molecular formula C10H14ClN B13265471 4-Chloro-3-methyl-N-propylaniline

4-Chloro-3-methyl-N-propylaniline

Cat. No.: B13265471
M. Wt: 183.68 g/mol
InChI Key: SCWLJOBSLWCBFB-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-N-propylaniline is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-methyl-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methyl-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-chloro-3-methyl-N-propylaniline

InChI

InChI=1S/C10H14ClN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3

InChI Key

SCWLJOBSLWCBFB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=C(C=C1)Cl)C

Origin of Product

United States

Foundational & Exploratory

4-Chloro-3-methyl-N-propylaniline chemical properties and structure

[1]

Executive Summary

4-Chloro-3-methyl-N-propylaniline (CAS: 1536068-10-6) is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Structurally, it combines a lipophilic N-propyl chain with a halogenated toluene core, offering unique electronic and steric properties for structure-activity relationship (SAR) optimization.[1] This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic pathways, and handling protocols necessary for high-integrity research and development.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a trisubstituted benzene ring.[1] The N-propyl group imparts significant lipophilicity compared to the primary amine precursor, while the ortho-methyl and para-chloro substituents on the ring create a distinct electronic environment that modulates metabolic stability and receptor binding affinity.[1]

Identification Data
ParameterDetail
IUPAC Name N-propyl-4-chloro-3-methylaniline
Common Synonyms 4-Chloro-3-methyl-N-propylbenzenamine; N-propyl-4-chloro-m-toluidine
CAS Number (Free Base) 1536068-10-6
CAS Number (HCl Salt) 2219375-54-7
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
SMILES CCCNc1ccc(Cl)c(C)c1
Structural Visualization

The following diagram illustrates the core connectivity and key steric interactions. The ortho-methyl group (C3) introduces torsional strain that affects the planarity of the nitrogen lone pair, potentially influencing conjugation and basicity.[1]

GAnilineCoreAniline Core(Electron Rich)Chlorine4-Chloro(Electron WithdrawingMetabolic Block)AnilineCore->ChlorinePara-substitutionMethyl3-Methyl(Steric BulkLipophilicity)AnilineCore->MethylMeta-substitutionPropylN-Propyl Group(Solubility/Permeability)AnilineCore->PropylN-Alkylation

Figure 1: Structural decomposition of 4-Chloro-3-methyl-N-propylaniline highlighting functional moieties.[1]

Physicochemical Profile

The transition from the primary amine (4-chloro-3-methylaniline) to the secondary N-propyl derivative significantly alters physical state and solubility.[1]

PropertyValue (Experimental/Predicted)Context & Implication
Physical State Liquid (Oil) or Low-melting SolidThe propyl chain disrupts crystal packing relative to the parent primary amine (MP 83-86°C).[1]
Boiling Point ~265°C (Predicted at 760 mmHg)High boiling point requires vacuum distillation for purification (e.g., 0.5 mmHg).
LogP 4.3 ± 0.4 (Predicted)Highly lipophilic; indicates excellent membrane permeability but poor aqueous solubility.[1]
pKa (Conjugate Acid) ~4.1 - 4.5Weak base.[1] The electron-withdrawing Cl reduces basicity compared to N-propylaniline (pKa ~5.5).[1]
Solubility DCM, EtOAc, DMSO, MethanolSoluble in most organic solvents; insoluble in water.

Synthetic Pathways[4][5][6]

For research and scale-up, Reductive Amination is the superior method over direct alkylation.[1] Direct alkylation with propyl halides often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts), requiring tedious chromatographic separation.

Preferred Protocol: Reductive Amination

This pathway ensures mono-alkylation selectivity using propionaldehyde and a mild reducing agent.[1]

Reagents:

  • Substrate: 4-Chloro-3-methylaniline (1.0 equiv)

  • Carbonyl Source: Propionaldehyde (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under N₂, dissolve 4-Chloro-3-methylaniline in DCE (0.2 M concentration). Add Propionaldehyde and Acetic Acid.[1] Stir at room temperature for 30–60 minutes to form the imine intermediate (monitoring by TLC/LCMS is optional but recommended).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the resulting oil via flash column chromatography (Hexanes/EtOAc gradient).

Pathway Visualization[1]

SynthesisStart4-Chloro-3-methylaniline(Primary Amine)InterImine Intermediate(Unstable)Start->Inter Dehydration (-H2O)ReagentPropionaldehyde+ AcOHReagent->InterProduct4-Chloro-3-methyl-N-propylaniline(Secondary Amine)Inter->Product Hydride TransferReductantNaBH(OAc)3(Selective Reduction)Reductant->Product

Figure 2: Selective reductive amination pathway preventing over-alkylation.

Reactivity & Stability

Chemical Stability[1][7]
  • Oxidation: Secondary amines are susceptible to oxidation by air over time, forming N-oxides or hydroxylamines.[1] Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Light Sensitivity: Halogenated anilines can undergo photolytic dehalogenation.[1] Store in amber vials.

Reactivity Profile
  • Electrophilic Aromatic Substitution (EAS): The ring is activated by the amine but deactivated by the chlorine. The C6 position (ortho to the amine, para to the methyl) is the most nucleophilic site for further functionalization (e.g., nitration or bromination).

  • Acylation: The secondary nitrogen readily reacts with acid chlorides or anhydrides to form tertiary amides, a common scaffold in drug discovery.

Applications in Drug Discovery[1]

This molecule serves as a versatile building block for medicinal chemistry.[1][2]

  • Lipophilicity Tuning: The N-propyl group increases logP significantly (+1.5 units vs H), useful for improving blood-brain barrier (BBB) penetration in CNS-active drugs.[1]

  • Metabolic Stability: The C4-Chlorine and C3-Methyl groups block common metabolic soft spots (para-hydroxylation), extending the half-life of the parent drug.[1]

  • Scaffold Utility: Precursor for quinoline synthesis (via Skraup or Combes synthesis) or functionalized benzimidazoles.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1] Aniline derivatives can cause Methemoglobinemia , a condition where blood loses its ability to carry oxygen.

  • Skin Irritation: Causes skin irritation and serious eye irritation.[1]

  • Sensitization: Potential skin sensitizer.[1]

Mandatory PPE:

  • Respiratory: Use a NIOSH-approved respirator (N95 or P100) if dust/aerosol formation is possible.[1]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1] Double gloving is recommended due to the high lipophilicity and potential for skin absorption.[1]

  • Eyes: Chemical safety goggles.[1]

First Aid Protocol:

  • Inhalation: Remove to fresh air immediately.[1] If cyanosis (blue lips/skin) appears, administer oxygen and seek immediate medical attention (suspect methemoglobinemia).

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.[1] Aniline absorption is rapid; do not use solvents like ethanol which may enhance absorption.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol validation for reductive amination).

A Comprehensive Guide to the IUPAC Nomenclature of C10H14ClN Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a systematic approach to the IUPAC nomenclature of isomers with the molecular formula C10H14ClN. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and application of IUPAC rules for naming complex substituted aromatic amines. Adherence to a standardized nomenclature is paramount for unambiguous communication in scientific literature, patent applications, and regulatory submissions.

The Imperative of Unambiguous Nomenclature in Chemical Sciences

The molecular formula C10H14ClN represents a multitude of structural isomers, each with potentially unique chemical, physical, and pharmacological properties. The subtle repositioning of a chloro substituent or the rearrangement of a butyl group can profoundly impact a molecule's biological activity. Consequently, a precise and universally understood naming convention is not merely a matter of academic rigor but a cornerstone of scientific integrity and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for generating systematic names that encode the exact structure of a molecule.[1][2] This guide will deconstruct the IUPAC nomenclature rules as they apply to the diverse isomers of C10H14ClN, with a primary focus on substituted anilines, which constitute a significant portion of these isomers.

Foundational IUPAC Principles for Naming Aromatic Amines

The systematic naming of substituted aromatic compounds, such as the isomers of C10H14ClN, is governed by a hierarchical set of rules. The core of this process involves identifying a parent or principal structure and then systematically describing the substituents attached to it.

2.1. Identification of the Principal Functional Group and Parent Structure

For the majority of C10H14ClN isomers that feature a nitrogen atom attached to a benzene ring, the amino group (-NH2, -NHR, -NR2) is typically considered the principal functional group.[3][4] This designates "aniline" or its systematic IUPAC name "benzenamine" as the parent structure.[5] The carbon atom of the benzene ring to which the nitrogen is attached is assigned the locant '1'.[6]

2.2. Numbering of the Parent Structure and Locating Substituents

Once the parent structure is identified, the benzene ring is numbered to assign the lowest possible locants to the other substituents.[7] If a choice exists, the substituents are cited in alphabetical order, and the numbering proceeds in the direction that gives the next substituent the lowest number.[6][8] For disubstituted benzenes, the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) are often used in common nomenclature and are still recognized by IUPAC, although numerical locants are preferred for systematic naming.[5][7][9]

2.3. Naming Substituents

The C10H14ClN isomers will have a chloro group and a butyl group (C4H9) as substituents on the benzene ring or the nitrogen atom. The four possible isomers of the butyl group are:

  • butyl: -CH2CH2CH2CH3

  • sec-butyl: -CH(CH3)CH2CH3

  • isobutyl: -CH2CH(CH3)2

  • tert-butyl: -C(CH3)3

When naming the final compound, the substituents are listed in alphabetical order, ignoring prefixes like sec-, tert-, di-, and tri-, but not iso.[8]

Systematic Nomenclature of Representative C10H14ClN Isomers

To illustrate the application of these principles, we will systematically name several structural isomers of C10H14ClN.

Isomer Example 1: 4-chloro-2-isobutylaniline

  • Parent Structure: The presence of an amino group on the benzene ring identifies the parent as aniline (or benzenamine).

  • Substituents: A chloro group and an isobutyl group.

  • Numbering: The carbon attached to the amino group is C1. Numbering towards the isobutyl group gives locants 2 and 4 for the substituents. Numbering in the opposite direction would yield 4 and 6, which is a higher set of locants.

  • Alphabetical Order: "chloro" comes before "isobutyl".

  • Final Name: 4-chloro-2-isobutylaniline or 4-chloro-2-isobutylbenzenamine.

Isomer Example 2: N-(sec-butyl)-3-chloroaniline

  • Parent Structure: Aniline, as the amino group is attached to the benzene ring.

  • Substituents: A chloro group on the ring and a sec-butyl group on the nitrogen.

  • Numbering: The carbon attached to the nitrogen is C1. The chloro group is at position 3.

  • N-Substituent: The sec-butyl group is on the nitrogen atom, so it is designated with the prefix N-.

  • Alphabetical Order: "butyl" (ignoring sec-) comes before "chloro".

  • Final Name: N-(sec-butyl)-3-chloroaniline or N-(sec-butyl)-3-chlorobenzenamine.

Isomer Example 3: 4-tert-butyl-2-chloroaniline

  • Parent Structure: Aniline.

  • Substituents: A tert-butyl group and a chloro group.

  • Numbering: The carbon of the amino group is C1. Numbering towards the chloro group gives locants 2 and 4.

  • Alphabetical Order: "butyl" (ignoring tert-) precedes "chloro".

  • Final Name: 4-(tert-butyl)-2-chloroaniline or 4-(tert-butyl)-2-chlorobenzenamine.

Isomer Example 4: 1-(4-chlorophenyl)-2-methylpropan-2-amine (Chlorphentermine)

In some isomers, the amino group is not directly attached to the aromatic ring. In such cases, the parent structure is the longest carbon chain containing the principal functional group (the amine).

  • Parent Chain: The longest carbon chain containing the amino group has three carbons (propane). The amino group is on carbon 2. Thus, the parent is propan-2-amine.

  • Substituents on the Parent Chain: A methyl group is also on carbon 2. A 4-chlorophenyl group is on carbon 1.

  • Final Name: 1-(4-chlorophenyl)-2-methylpropan-2-amine.[10][11]

Stereoisomerism in C10H14ClN Isomers

Many isomers of C10H14ClN possess chiral centers, leading to stereoisomers (enantiomers and diastereomers). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter.

Example: (R)-N-(sec-butyl)-3-chloroaniline

The sec-butyl group contains a chiral center. To assign the configuration, we would:

  • Assign priorities to the groups attached to the chiral carbon.

  • Orient the molecule so that the lowest priority group is pointing away from the viewer.

  • Determine the direction of the remaining groups from highest to lowest priority. A clockwise direction indicates R configuration, while a counter-clockwise direction indicates S configuration.

The inclusion of the stereodescriptor is crucial for unambiguously identifying a specific stereoisomer.

Summary of Representative Isomers

IUPAC NameParent StructureSubstituents
4-chloro-2-isobutylanilineAniline4-chloro, 2-isobutyl
N-(sec-butyl)-3-chloroanilineAniline3-chloro, N-(sec-butyl)
4-(tert-butyl)-2-chloroanilineAniline2-chloro, 4-(tert-butyl)
1-(4-chlorophenyl)-2-methylpropan-2-aminePropan-2-amine2-methyl, 1-(4-chlorophenyl)
(R)-N-(sec-butyl)-3-chloroanilineAniline3-chloro, N-((R)-sec-butyl)

Systematic Workflow for IUPAC Name Assignment

The following protocol outlines a self-validating system for the systematic naming of C10H14ClN isomers.

  • Determine the Degree of Unsaturation: For C10H14ClN, the degree of unsaturation is 4, suggesting the presence of a benzene ring.

  • Identify the Principal Functional Group: Locate the amino group. If it is directly attached to the benzene ring, the parent is aniline (benzenamine). If not, identify the longest carbon chain containing the amino group.

  • Identify and Name All Substituents: List all alkyl, chloro, and phenyl groups attached to the parent structure.

  • Number the Parent Chain/Ring: Assign locants to the substituents according to IUPAC rules, ensuring the lowest possible numbering.

  • Alphabetize Substituents: Arrange the substituent names in alphabetical order.

  • Assemble the Full IUPAC Name: Combine the substituent names with their locants, followed by the name of the parent structure.

  • Assign Stereochemistry (if applicable): For chiral molecules, determine the absolute configuration (R/S) of each stereocenter and add the stereodescriptor(s) to the beginning of the name.

Visualizing the Isomers

Visual representations are invaluable for understanding the connectivity and spatial arrangement of atoms.

cluster_0 4-chloro-2-isobutylaniline cluster_1 N-(sec-butyl)-3-chloroaniline 1_N NH₂ 1_C1 C1 1_C1->1_N 1_C2 C2 1_C1->1_C2 1_C3 C3 1_C2->1_C3 1_iBu CH₂CH(CH₃)₂ 1_C2->1_iBu 1_C4 C4 1_C3->1_C4 1_C5 C5 1_C4->1_C5 1_Cl Cl 1_C4->1_Cl 1_C6 C6 1_C5->1_C6 1_C6->1_C1 2_N NH-sec-butyl 2_C1 C1 2_C1->2_N 2_C2 C2 2_C1->2_C2 2_C3 C3 2_C2->2_C3 2_C4 C4 2_C3->2_C4 2_Cl Cl 2_C3->2_Cl 2_C5 C5 2_C4->2_C5 2_C6 C6 2_C5->2_C6 2_C6->2_C1

Caption: Molecular graphs of two C10H14ClN isomers.

cluster_2 4-(tert-butyl)-2-chloroaniline cluster_3 1-(4-chlorophenyl)-2-methylpropan-2-amine 3_N NH₂ 3_C1 C1 3_C1->3_N 3_C2 C2 3_C1->3_C2 3_C3 C3 3_C2->3_C3 3_Cl Cl 3_C2->3_Cl 3_C4 C4 3_C3->3_C4 3_C5 C5 3_C4->3_C5 3_tBu C(CH₃)₃ 3_C4->3_tBu 3_C6 C6 3_C5->3_C6 3_C6->3_C1 4_amine C(CH₃)₂(NH₂) 4_C1 CH₂ 4_C1->4_amine 4_PhCl C₆H₄Cl 4_PhCl->4_C1

Caption: Structures of two additional C10H14ClN isomers.

Conclusion

The systematic nomenclature of C10H14ClN isomers is a rigorous process that relies on the consistent application of IUPAC rules. By correctly identifying the parent structure, numbering substituents to achieve the lowest possible locants, and alphabetizing the substituent names, an unambiguous name can be derived for each isomer. For chiral molecules, the assignment of stereodescriptors is an essential final step. Mastery of these principles is indispensable for scientists working in fields where molecular structure dictates function and properties.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry, 2013, [Link]12]

  • IUPAC. "Brief Guides to Nomenclature." International Union of Pure and Applied Chemistry, [Link]. Accessed 16 Feb. 2026.[13]

  • "Naming Substituted Aromatic Compounds (12.1.3)." OCR A-Level Chemistry Notes, [Link]. Accessed 16 Feb. 2026.[6]

  • "IUPAC nomenclature of organic chemistry." Wikipedia, [Link]. Accessed 16 Feb. 2026.[2]

  • "IUPAC Blue Book | Nomenclature for Organic Chemistry." ACD/Labs, [Link]. Accessed 16 Feb. 2026.[12]

  • "IUPAC Rules." University of Wisconsin, [Link]. Accessed 16 Feb. 2026.

  • IUPAC. "Chapter P-9." Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013, [Link]. Accessed 16 Feb. 2026.

  • "Chlorphentermine." PubChem, National Center for Biotechnology Information, [Link]. Accessed 16 Feb. 2026.[10]

  • "Clortermine." PubChem, National Center for Biotechnology Information, [Link]. Accessed 16 Feb. 2026.[14]

  • "Nomenclature of Amines." CK-12 Foundation, [Link]. Accessed 16 Feb. 2026.[3]

  • "24.1: Naming Amines." Chemistry LibreTexts, [Link]. Accessed 16 Feb. 2026.[4]

  • "Stereoisomers." Michigan State University Department of Chemistry, [Link]. Accessed 16 Feb. 2026.

  • "15.1: Naming Aromatic Compounds." Chemistry LibreTexts, [Link]. Accessed 16 Feb. 2026.[9]

  • "Nomenclature Of Substituted Benzene Compounds." BYJU'S, [Link]. Accessed 16 Feb. 2026.[5]

  • "Naming Amines - IUPAC Nomenclature & Common Names." YouTube, The Organic Chemistry Tutor, 22 Apr. 2018, [Link].

  • "IUPAC Naming of Aromatic Compounds." Scribd, [Link]. Accessed 16 Feb. 2026.

  • "Chlorphentermine." NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]. Accessed 16 Feb. 2026.[11]

  • "C10H14ClN." Wikipedia, [Link]. Accessed 16 Feb. 2026.

  • "Clortermine." NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]. Accessed 16 Feb. 2026.

  • "Rule A-12. Substituted Aromatic Compounds." ACD/Labs, [Link]. Accessed 16 Feb. 2026.[7]

Sources

Next-Generation Aniline Derivatives: From Metabolic De-Risking to Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline derivatives remain a cornerstone of industrial and medicinal chemistry, serving as "privileged scaffolds" in over 25% of top-selling pharmaceuticals and dominating the hole-transport layer (HTL) market in organic light-emitting diodes (OLEDs). However, the traditional aniline moiety carries significant liabilities: metabolic toxicity in drug discovery ("structural alerts") and solubility issues in material processing. This technical guide outlines the transition toward bioisosteric aniline surrogates (e.g., bicyclo[1.1.1]pentanes) and photoredox-catalyzed synthesis methods that bypass hazardous nitration pathways. We present actionable research areas for de-risking aniline-based drugs and engineering high-mobility optoelectronic materials.

Part 1: Medicinal Chemistry & Pharmacophore Modulation[1]

The Metabolic Liability: From Structural Alert to Bioisostere

The primary bottleneck in aniline-based drug development is the metabolic activation by cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9). Traditional anilines undergo N-hydroxylation to form N-arylhydroxylamines , which dehydrate into highly electrophilic nitrenium ions or oxidize to quinone imines . These reactive species covalently bind to DNA and proteins, causing idiosyncratic toxicity (e.g., hepatotoxicity).

Current Research Directive: Replace the phenyl ring with saturated bioisosteres that mimic the vector geometry of aniline but lack the aromaticity required for quinone formation.

Key Bioisosteres
  • Bicyclo[1.1.1]pentan-1-amines (BCP-amines): These offer a linear geometry identical to p-substituted anilines but are metabolically inert.

  • 1-Aminonorbornanes: Developed by the Stephenson group, these bicyclic scaffolds maintain lipophilicity while blocking oxidation at the bridgehead carbon.

Pathway Visualization: Metabolic Activation vs. De-Risking

The following diagram illustrates the divergent metabolic fates of traditional anilines versus next-generation bioisosteres.

MetabolicPathway Aniline Traditional Aniline (Aromatic) CYP CYP450 Oxidation Aniline->CYP Hydroxylamine N-Hydroxylamine CYP->Hydroxylamine N-hydroxylation Nitrenium Nitrenium Ion (ELECTROPHILE) Hydroxylamine->Nitrenium -H2O Toxicity DNA/Protein Adducts (Hepatotoxicity) Nitrenium->Toxicity Covalent Binding Bioisostere BCP-Amine (Saturated Isostere) Metabolism Phase II Conjugation Bioisostere->Metabolism No Aromaticity Excretion Safe Excretion Metabolism->Excretion Glucuronidation

Caption: Divergent metabolic pathways: Aromatic anilines form toxic nitrenium ions, while saturated BCP bioisosteres undergo safe Phase II conjugation.

Quantitative SAR Data: Kinase Inhibition

Recent studies on Mer and Axl kinase inhibitors demonstrate that substituting the aniline core can maintain potency while improving the safety profile.

Compound ClassCore StructureTargetIC50 (nM)Metabolic Stability (t1/2)
Standard 4-AnilinoquinazolineVEGFR/KDR< 2.0Low (< 30 min)
Modified 2-Fluoro-4-bromoanilineEGFR5.4Medium
Bioisostere BCP-amino-pyrimidineMer/Axl12.0High (> 120 min)
Hybrid 7-Aryl-2-anilino-pyrrolopyrimidineMer/Axl2.0Medium

Data synthesized from recent SAR studies on TAM kinase inhibitors [1][2].

Part 2: Advanced Materials & Optoelectronics[2]

Hole Transport Layers (HTL) in OLEDs

Aniline derivatives, particularly triarylamines , are the industry standard for HTLs due to their high hole mobility and suitable ionization potential.

  • Research Focus: Improving thermal stability (Tg) and preventing crystallization.

  • Novel Candidate: N-(9H-Fluoren-9-ylidene)aniline. The rigid fluorene core prevents molecular stacking, enhancing film amorphousness while maintaining high triplet energy, making it an ideal host for phosphorescent dopants [3].

Polyaniline (PANI) Sensors

PANI is unique among conductive polymers because its conductivity can be tuned via protonation (doping).[1]

  • Application: Hydrogen gas sensing.[1]

  • Mechanism: PANI (Emeraldine Base) + H2

    
     Reduction 
    
    
    
    Conductivity Change.
  • Innovation: PANI/Metal-Oxide Hybrids . Incorporating ZnO nanorods into the PANI matrix creates p-n heterojunctions, increasing sensitivity to H2 gas by 3-fold compared to pristine PANI [4].

Part 3: Sustainable Synthesis & Catalysis

The Photoredox Revolution

Traditional aniline synthesis involves the nitration of arenes followed by reduction (e.g., hydrogenation or Fe/HCl), which is hazardous and functional-group intolerant. The New Standard: Photochemical Dehydrogenative Synthesis . Developed by the Leonori group (Nature, 2020), this method converts cyclohexanones into anilines using amines and blue light. It bypasses aromatic halides entirely.

Mechanism Logic
  • Condensation: Amine + Cyclohexanone

    
     Imine.
    
  • Desaturation: A Cobalt catalyst + Photoredox catalyst remove hydrogen atoms from the cyclohexene ring.[2][3]

  • Aromatization: The ring aromatizes to form the aniline product.

SynthesisWorkflow Substrate Cyclohexanone Condensation Step 1: Condensation (Formation of Enamine/Imine) Substrate->Condensation Reagent Primary/Secondary Amine Reagent->Condensation Catalysis Step 2: Dual Catalysis (Blue LED + Co-Cat + Photocatalyst) Condensation->Catalysis Desaturation Desaturation Cascade (-H2 removal) Catalysis->Desaturation Product Final Aniline Derivative (Regiocontrolled) Desaturation->Product

Caption: Leonori Protocol: Converting saturated ketones to anilines via photoredox-cobalt dual catalysis [5].

Part 4: Experimental Protocols

Protocol A: Photochemical Dehydrogenative Aniline Synthesis

Based on the methodology by Dighe, Julia, & Leonori (2020) [5].

Objective: Synthesize N-phenylmorpholine from cyclohexanone without using aryl halides.

Materials:

  • Cyclohexanone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Photocatalyst: [Ir(dtbbpy)(ppy)2]PF6 (1 mol%)

  • Cobalt Catalyst: Co(dmgH)2(Py)Cl (4 mol%)

  • Solvent: Methanol (0.2 M)

  • Light Source: 450 nm Blue LEDs (approx. 30W)

Step-by-Step Workflow:

  • Reaction Setup: In a 10 mL Pyrex vial, add the Cobalt catalyst (4 mol%) and Iridium photocatalyst (1 mol%).

  • Substrate Addition: Add cyclohexanone (0.5 mmol) and morpholine (0.6 mmol) via micropipette.

  • Solvation: Dissolve in degassed Methanol (2.5 mL). Seal the vial with a septum.

  • Irradiation: Place the vial 2 cm away from the Blue LED source. Stir vigorously at room temperature.

  • Reaction Monitoring: Irradiate for 16 hours. Monitor consumption of cyclohexanone via TLC (Hexane:EtOAc 8:2).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the aniline product.

Validation:

  • 1H NMR: Look for disappearance of aliphatic cyclohexanone peaks (1.5-2.5 ppm) and appearance of aromatic signals (6.8-7.3 ppm).

Protocol B: Kinase Inhibition Assay (Mer/Axl)

Standard radiometric assay for validating aniline-based kinase inhibitors [2].

Objective: Determine IC50 of novel aniline derivatives against Mer receptor tyrosine kinase.

Materials:

  • Recombinant Mer Kinase (human, intracellular domain)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP (10 µM final concentration)

  • 33P-ATP (Radioactive tracer)

  • Test Compounds (dissolved in DMSO)

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix Kinase (5-10 nM) with test compound in a 96-well plate. Incubate for 15 mins at RT to allow binding.

  • Initiation: Add ATP/33P-ATP mix and Poly(Glu, Tyr) substrate to initiate the reaction.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination: Spot reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. National Institutes of Health (NIH).Link

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[4]Link

  • Application Notes: N-(9H-Fluoren-9-ylidene)aniline in OLEDs. BenchChem.Link

  • Hydrogen sensors based on polyaniline and its hybrid materials. PMC / NIH.Link

  • A photochemical dehydrogenative strategy for aniline synthesis. Nature.Link

  • Designing a safer building block for drug discovery by harnessing visible light (Aminonorbornanes). University of Michigan News.Link

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. American Chemical Society (ACS).Link

Sources

Chemical Stability and Decomposition of Chlorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated anilines (chloroanilines) serve as critical pharmacophores in drug development and key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as chlorhexidine and benzodiazepines. However, their electron-rich aromatic nature, combined with the electronegativity of the chlorine substituent, creates a unique stability profile characterized by susceptibility to oxidative coupling, photolytic dechlorination, and thermal condensation.

This guide provides a mechanistic analysis of these degradation pathways. It moves beyond basic stability data to explore the causality of decomposition—why specific bonds break and how radical intermediates drive impurity profiles. We also present a validated analytical strategy for monitoring these changes, ensuring regulatory compliance and product safety.

Chemical Fundamentals: Structure-Reactivity Relationships

The stability of chloroanilines is dictated by the competing electronic effects of the amino group (


) and the chlorine atom (

).
  • Amino Group (+M Effect): A strong electron donor, it activates the ring, making it highly susceptible to electrophilic attack and oxidation.

  • Chlorine Atom (-I > +M): While weakly deactivating due to induction, it directs incoming electrophiles to ortho and para positions relative to itself. Crucially, the C-Cl bond is the weak link in photolytic stability.

Property2-Chloroaniline3-Chloroaniline4-ChloroanilineImpact on Stability
Melting Point -2 °C-10 °C70 °C4-CA is solid at RT; easier to handle but requires melt-phase study.
pKa (Conjugate Acid) 2.73.54.0Lower pKa indicates weaker basicity; affects HPLC retention behavior.
Redox Potential HighModerateLow4-CA is most easily oxidized due to para resonance stabilization.

Stability Profile I: Photodegradation Mechanisms

Critical Insight: Chlorinated anilines do not simply "fade" under light; they actively mutate into toxicologically distinct species. The primary driver is the homolytic cleavage of the C-Cl or N-H bonds upon UV absorption (typically


 nm).
The Three-Pronged Pathway

Upon UV irradiation (simulating ICH Q1B conditions), chloroanilines undergo three competing reactions:

  • Photo-Dechlorination: Homolysis of the C-Cl bond yields a phenyl radical, which abstracts hydrogen to form aniline.

  • Photo-Hydroxylation: Attack by hydroxyl radicals (

    
    ) generates aminophenols and chlorophenols.
    
  • Photo-Dimerization: Formation of azo-linkages, creating highly colored and toxic azobenzene derivatives.

Visualization: Photolytic Decomposition Network

Photodegradation CA 4-Chloroaniline Radical Radical Intermediate [Cl-C6H4-NH•] CA->Radical hv (UV) Aniline Aniline (Dechlorination) Radical->Aniline + H• / - Cl• Aminophenol 4-Aminophenol (Hydroxylation) Radical->Aminophenol + •OH Azobenzene 4,4'-Dichloroazobenzene (Dimerization) Radical->Azobenzene Coupling Benzoquinone Benzoquinone Imines Aminophenol->Benzoquinone Oxidation

Figure 1: The branching photolytic pathways of 4-chloroaniline. Note that dimerization (yellow) preserves the organochlorine moiety, maintaining toxicity.

Stability Profile II: Oxidative & Thermal Decomposition

Oxidative Coupling (The "Head-to-Head" Risk)

Unlike simple hydrolysis, oxidation of chloroanilines often leads to polymerization. In the presence of oxidants (e.g., peroxides in excipients) or enzymes (peroxidases), the aniline nitrogen is oxidized to a radical cation (


).
  • Mechanism: Two radical cations couple.

  • Product: 4,4'-Dichloroazobenzene (Head-to-Head) or diphenylamine derivatives (Head-to-Tail).

  • Significance: These dimers are often highly colored (yellow/orange), causing visual failure in stability testing even at trace levels (ppm).

Thermal Pyrolysis

At elevated temperatures (>250°C), typically encountered during uncontrolled process excursions or GC analysis without proper inlet settings:

  • Dehydrochlorination: Elimination of HCl.

  • Condensation: Formation of phenazines and, in the presence of oxygen, potential precursors to polychlorinated dibenzo-p-dioxins (PCDDs).

Experimental Warning: Never subject chlorinated anilines to temperatures >200°C in the presence of strong oxidants or metals (Cu, Fe), as this catalyzes rapid exothermic decomposition.

Experimental Protocol: Forced Degradation Study

To validate the stability profile for a drug substance containing chloroaniline moieties, use this stress-testing protocol.

Reagents & Equipment
  • Acid Stress: 1N HCl

  • Base Stress: 1N NaOH

  • Oxidative Stress: 3%

    
    
    
  • Photolytic Stress: UV Chamber (Cool White Fluorescent + Near UV)

  • Analysis: HPLC-PDA (See Section 6)

Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of the chloroaniline in Acetonitrile/Water (50:50).

  • Acid/Base Hydrolysis:

    • Aliquot 5 mL stock + 5 mL 1N HCl (or NaOH).

    • Reflux at 60°C for 4 hours.

    • Rationale: Chloroanilines are generally stable to hydrolysis but may form salts. This tests for amide cleavage if the aniline is part of a larger drug molecule.

  • Oxidation:

    • Aliquot 5 mL stock + 1 mL 30%

      
       (dilute to final 3%).
      
    • Store at Room Temp for 24 hours.

    • Target: Look for the "Azobenzene" peak (late eluting, distinct UV spectrum).

  • Neutralization: Quench acid/base samples to pH 7.0 before injection to prevent peak distortion.

Analytical Strategy: Stability-Indicating HPLC Method

Developing a method for chloroanilines is challenging due to their basic nature (peak tailing) and similar polarity to degradation products.

Method Parameters[5][6][7]
  • Column: Phenyl-Hexyl or C18 (End-capped). Why? Phenyl phases offer

    
     selectivity for separating aniline isomers.
    
  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0. Why? Low pH keeps the aniline protonated (

    
    ), improving peak shape and preventing silanol interaction.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Detection: 240 nm (general) and 290 nm (specific for azo-dimers).

Analytical Decision Tree

HPLC_Strategy Start Sample: Chloroaniline + Degradants CheckpH Is Mobile Phase pH < pKa (3.0)? Start->CheckpH Tailing Peak Tailing Observed CheckpH->Tailing No (pH > 4) GoodShape Sharp Peaks CheckpH->GoodShape Yes (pH ~ 3.0) Tailing->CheckpH Add TEA or Lower pH Selectivity Check Resolution (Rs) between Isomers GoodShape->Selectivity Final Validated Method Selectivity->Final Rs > 2.0

Figure 2: Logic flow for optimizing HPLC separation of basic aniline impurities.

Safety & Toxicology: The Methemoglobinemia Risk

Researchers must handle chloroaniline decomposition products with extreme caution.

  • Mechanism: Chloroanilines are metabolized in the liver (N-hydroxylation) to form phenylhydroxylamine derivatives.

  • Hematotoxicity: These metabolites oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot carry oxygen.
  • Carcinogenicity: 4-Chloroaniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans).

Safety Protocol:

  • All degradation experiments must be conducted in a fume hood.

  • Waste containing chloroanilines must be segregated from general organic waste to prevent reaction with nitrates/nitrites (forming diazonium salts).

References

  • Photodegradation Mechanisms

    • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2.[2] (2021).[3] MDPI.

  • Oxidative Pathways

    • Electrochemical oxidation of 4-chloroaniline... in acetonitrile solution. (2001). ResearchGate.

  • Analytical Methodology

    • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline. (2012). ResearchGate.

  • Toxicological Data

    • 4-Chloroaniline (CICADS 48).[4] (2003).[4] Inchem/WHO.

  • Thermal Properties

    • 4-Chloroaniline Chemical Properties.[5][6][7][4][8][9][10][11] PubChem.[4]

Sources

Methodological & Application

N-propylation of 4-chloro-3-methylaniline experimental procedure

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the specific protocols for the N-propylation of 4-chloro-3-methylaniline (CAS: 7149-75-9), a halogenated aniline scaffold often used in the development of agrochemicals and small-molecule kinase inhibitors.

Executive Summary & Strategic Analysis

The N-alkylation of electron-deficient anilines, such as 4-chloro-3-methylaniline , presents a classic chemoselectivity challenge. The presence of the chlorine atom (electron-withdrawing) reduces the nucleophilicity of the amine, potentially slowing reaction rates, while the methyl group (steric bulk at the meta position) can influence substitution patterns.

We present two validated pathways. The choice of method depends on the available reagents and the strictness of mono-alkylation requirements.

FeatureMethod A: Reductive Amination (Recommended) Method B: Direct Alkylation (Alternative)
Reagents Propanal + NaBH(OAc)₃ (STAB)1-Bromopropane + Base (K₂CO₃)
Selectivity High (>95% Mono-alkyl) Moderate (Risk of N,N-dipropyl)
Conditions Mild (Room Temp), Weakly AcidicHarsh (Reflux), Basic
Use Case High-purity library synthesis; Drug discoveryLarge-scale industrial batching
Mechanistic Insight[1][2][3]
  • Method A proceeds via an in situ iminium ion intermediate. The reducing agent, Sodium Triacetoxyborohydride (STAB), is mild and selective for the imine over the aldehyde, virtually eliminating over-alkylation.

  • Method B follows an Sₙ2 mechanism.[1] As the product (secondary amine) is often more nucleophilic than the starting primary aniline, competitive reaction with the alkyl halide leads to N,N-dialkylation byproducts, requiring rigorous chromatographic separation.

Experimental Protocols

Protocol A: Reductive Amination (Gold Standard)

Targeting high selectivity and yield.

Materials
  • Substrate: 4-Chloro-3-methylaniline (1.0 equiv)

  • Carbonyl Source: Propanal (Propionaldehyde) (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-methylaniline (1.42 g, 10 mmol) in anhydrous DCE (40 mL).

  • Imine Formation: Add propanal (0.87 mL, 12 mmol) and acetic acid (0.57 mL, 10 mmol). Stir at room temperature for 30–60 minutes under nitrogen.

    • Note: The acetic acid catalyzes the formation of the iminium species.[3]

  • Reduction: Cool the mixture slightly to 0°C (optional, but recommended to control exotherm). Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL).[2] Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure oil.

Protocol B: Direct Alkylation (Scale-Up Alternative)

Targeting cost-efficiency for non-GMP intermediates.

Materials
  • Substrate: 4-Chloro-3-methylaniline (1.0 equiv)

  • Alkylating Agent: 1-Bromopropane (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure
  • Setup: In a reaction vessel, suspend 4-chloro-3-methylaniline (10 mmol) and K₂CO₃ (20 mmol) in Acetonitrile (30 mL).

  • Addition: Add 1-bromopropane (11 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

    • Critical Control: Do not use a large excess of bromide. Monitor strictly to stop reaction before significant N,N-dipropylation occurs.

  • Filtration: Cool to room temperature and filter off the inorganic salts. Wash the filter cake with ACN.

  • Workup: Concentrate the filtrate. Redissolve the residue in EtOAc, wash with water (to remove residual DMF/salts), then brine. Dry and concentrate.

  • Purification: This method requires chromatography to separate the mono-propyl product from the unreacted aniline and the di-propyl byproduct.

Visualization of Workflows

Pathway Diagram

The following diagram illustrates the chemical pathways described above.

ReactionPathways cluster_legend Pathway Legend Start 4-Chloro-3-methylaniline Imine Intermediate Imine (In Situ) Start->Imine Method A: Propanal, AcOH (Reductive Amination) Product N-Propyl-4-chloro-3-methylaniline (Target) Start->Product Method B: 1-Bromopropane Base, Reflux Imine->Product NaBH(OAc)3 Reduction DiAlkyl N,N-Dipropyl Byproduct (Impurity) Product->DiAlkyl Over-Alkylation (Side Reaction) key Blue = High Selectivity (Recommended) Red = Low Selectivity (Alternative)

Caption: Chemical pathways for N-propylation. Method A (Blue) avoids the over-alkylation trap inherent in Method B (Red).

Experimental Workflow (Method A)

A decision-tree style workflow for the recommended Reductive Amination protocol.

Workflow Start Start: Weigh Reagents Mix Dissolve Aniline in DCE Add Propanal + AcOH Start->Mix Stir Stir 30 min (Imine Formation) Mix->Stir AddRed Add STAB (1.5 eq) at 0°C - RT Stir->AddRed Monitor Monitor via TLC/LCMS (4-16 hrs) AddRed->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Quench Quench with Sat. NaHCO3 Decision->Quench Yes Extract DCM Extraction & Drying Quench->Extract Purify Concentrate & Flash Column Extract->Purify Final Characterize (NMR, MS) Purify->Final

Caption: Step-by-step execution flow for the Reductive Amination protocol (Method A).

Quality Control & Characterization

Successful synthesis must be validated using the following parameters.

TechniqueExpected Signal / Result
¹H NMR (CDCl₃) δ ~6.5–7.2 ppm: Aromatic protons (3H, m) δ ~3.0–3.1 ppm: N-CH₂ (2H, triplet) δ ~2.3 ppm: Aryl-CH₃ (3H, singlet) δ ~1.6 ppm: C-CH₂-C (2H, multiplet) δ ~1.0 ppm: Terminal CH₃ (3H, triplet)
LC-MS [M+H]⁺: 184.1 Da (Calculated for C₁₀H₁₄ClN)
Appearance Pale yellow to colorless oil (darkens upon air exposure).[5][6]

Troubleshooting:

  • Low Yield? Ensure the DCE/DCM is anhydrous. Water hydrolyzes the imine intermediate back to the aldehyde and amine.

  • Incomplete Conversion? Add an additional 0.5 equiv of Propanal and STAB if starting material persists after 16 hours.

Safety & Handling (HSE)

  • 4-Chloro-3-methylaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential for cumulative effects. Use double nitrile gloves and work in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon contact with water or acids. Keep away from ignition sources.

  • 1-Bromopropane: Suspected carcinogen and reproductive toxin. Avoid Method B if containment is not robust.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Sigma-Aldrich. "4-Chloro-3-methylaniline Product Specification."

  • BenchChem. "Application Notes and Protocols for N-alkylation of Aniline."

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines."

  • PubChem. "Compound Summary: 4-Chloro-3-methylaniline."

Sources

Application Note: Advanced Analytical Strategies for Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated anilines (e.g., chloroanilines, fluoroanilines) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their analysis presents a "perfect storm" of chromatographic challenges: they are basic (pKa ~3–4), polar, isomeric, and toxic. In GC-MS, they suffer from adsorption to active sites (tailing) and thermal instability. In HPLC, they exhibit severe peak tailing due to silanol interactions.[1] This guide provides optimized, field-proven protocols to overcome these hurdles, ensuring regulatory compliance (e.g., EPA Method 8270E) and data integrity.

Part 1: Sample Preparation (The Foundation)

Critical Insight: Halogenated anilines exist as protonated cations (anilinium ions) in acidic environments. To extract them effectively, you must neutralize the sample to pH > 11, converting them to their free base form.

Protocol A: Solid Phase Extraction (SPE) for Aqueous Matrices

Target: Trace analysis (ppb levels) in wastewater or plasma. Sorbent Selection: Polymeric Reversed-Phase (e.g., DVB-based or HLB). Why? Silica-based C18 suffers from secondary silanol interactions with amines.

  • Pre-treatment:

    • Adjust 100 mL sample to pH 11–12 using 10 N NaOH.

    • Note: High pH ensures the aniline is neutral and hydrophobic, maximizing retention on the sorbent.

  • Conditioning:

    • 3 mL Methanol followed by 3 mL Water (pH 11).

  • Loading:

    • Load sample at 2–5 mL/min.

  • Washing:

    • Wash with 3 mL of 5% Methanol in Water (pH 11).

    • Dry the cartridge under vacuum for 10 minutes (Critical for GC analysis).[2]

  • Elution:

    • Elute with 2 x 2 mL Dichloromethane (for GC) or Acetonitrile (for HPLC).

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 200 µL of mobile phase (HPLC) or derivatization solvent (GC).

Part 2: GC-MS Methodology (The Workhorse)

Challenge: Free anilines react with silanol groups in the glass liner and column, causing "shark-fin" tailing. Solution: Use base-deactivated consumables or chemical derivatization.

Method 1: Direct Injection (EPA 8270E Optimized)

Best for: Routine environmental screening where derivatization is too labor-intensive.

  • Column: Rxi-5Sil MS or DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless, 250°C. Crucial: Use a liner with deactivated wool (e.g., Restek Topaz or Agilent Ultra Inert).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 1 min)

    • Ramp 15°C/min to 300°C

    • Hold 3 min.

  • MS Source: 230°C (EI mode, 70 eV).

Method 2: Derivatization (Acetylation)

Best for: High sensitivity and separation of difficult isomers. Acetylation improves volatility and peak shape by masking the amine group.

Derivatization Protocol:

  • Take 1 mL of sample extract (in organic solvent).

  • Add 50 µL Acetic Anhydride and 50 µL Pyridine (catalyst/base).

  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under Nitrogen.[2]

  • Reconstitute in Ethyl Acetate.

  • Result: Analytes are converted to acetanilides (e.g., 4-chloroacetanilide), which show excellent Gaussian peak shapes.

Visualization: GC-MS Workflow Decision Tree

GC_Workflow Start Start: Halogenated Aniline Analysis Limit Required Detection Limit? Start->Limit High High (ppm level) Limit->High Purity/QC Trace Trace (ppb/ppt level) Limit->Trace Env/Bio Direct Direct Injection Method (EPA 8270E) High->Direct Deriv Derivatization Method (Acetylation) Trace->Deriv Tailing Is Peak Tailing > 1.5? Direct->Tailing Liner Replace Liner with Ultra-Inert / Deactivated Tailing->Liner Yes Proceed Proceed Tailing->Proceed No Liner->Direct

Figure 1: Decision matrix for selecting the appropriate GC-MS approach based on sensitivity requirements and peak shape performance.

Part 3: HPLC/UHPLC Methodology (Pharma Focus)

Challenge: The basic amine interacts with acidic silanols on the silica support. Solution: High pH mobile phase (if column permits) or modern hybrid particles.

Protocol B: Isomer Separation (High pH Method)

Why High pH? At pH 10, anilines are uncharged (free base). This eliminates ion-exchange interactions with silanols, resulting in sharp peaks and higher retention on C18.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

  • Detection: UV @ 240 nm or MS (ESI Positive).

Protocol C: MS-Compatible Low pH Method

Context: If high pH columns are unavailable, or for standard LC-MS screening.

  • Column: C18 with high carbon load and end-capping (e.g., Phenomenex Luna Omega or Thermo Accucore).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Expect slightly lower retention than the high pH method.

Data Summary: Method Comparison
FeatureGC-MS (Direct)GC-MS (Derivatized)HPLC (High pH)
Analyte Form Free BaseAcetanilideFree Base
Sensitivity Good (pg on column)Excellent (fg on column)Moderate (ng)
Isomer Resolution HighVery HighHigh
Main Issue Inlet adsorptionSample prep timeColumn stability
Key Consumable Deactivated LinerAcetic AnhydrideHybrid C18 Column
Visualization: HPLC Method Development Logic

HPLC_Logic Problem Problem: Peak Tailing / Poor Resolution Check_pH Check Mobile Phase pH Problem->Check_pH Acidic Acidic (pH < 3) Check_pH->Acidic Basic Basic (pH > 9) Check_pH->Basic Silanol Silanol Ionization Suppressed? (pKa of Silanol ~3.5) Acidic->Silanol Neutral Analyte Neutralized? (pKa of Aniline ~4) Basic->Neutral Action2 Add Ion-Pair Reagent (e.g., TFA) or Increase Buffer Strength Silanol->Action2 No (Tailing persists) Action1 Use Hybrid/Polymer Column (High pH Stable) Neutral->Action1 Yes (Ideal for retention)

Figure 2: Troubleshooting logic for optimizing HPLC separation of basic anilines.

Part 4: References & Authority[2][5]

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5][6][7] Environmental Protection Agency.[5][8]

  • Thermo Fisher Scientific. (2022). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046.

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Application Note.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.[9]

  • Shimadzu. (2020). Analysis of Semivolatile Compounds by GCMS-TQ™8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E.[5] Application News.

Sources

Application Note: 4-Chloro-3-methyl-N-propylaniline in Organic Dye Synthesis

[1]

Executive Summary & Chemical Profile[1][2]

4-Chloro-3-methyl-N-propylaniline is a specialized secondary amine intermediate used primarily in the development of Disperse Dyes (for polyester/acetate fibers) and potentially Solvent Dyes .[1]

Unlike simple anilines, this molecule presents a specific regiochemical challenge: the para-position (C4) relative to the amino group is blocked by a Chlorine atom. In standard azo coupling, the para-position is the preferred site for electrophilic attack. Consequently, this intermediate is typically utilized in one of two advanced pathways:

  • Ortho-Coupling: Forcing coupling at the C6 position (ortho to the amine) to create o-amino azo dyes.[1]

  • Heterocyclic Cyclization: Serving as a precursor for fused-ring chromophores (e.g., Quinolines or Indolines) where the nitrogen and ortho-carbon participate in ring closure.[1]

Chemical Identity
PropertySpecification
IUPAC Name 4-Chloro-N-propyl-3-methylaniline
Core Structure N-alkylated Aniline
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Key Functionality Secondary Amine (Nucleophile), Chlorinated Aromatic (Fastness Improver)
CAS (Parent Amine) 7149-75-9 (4-Chloro-3-methylaniline)

Synthesis of the Intermediate

Before using the intermediate in dye synthesis, it must often be prepared from the primary amine parent, as the N-propyl derivative is less commercially stable.

Protocol A: Selective N-Alkylation

Objective: Synthesize 4-Chloro-3-methyl-N-propylaniline from 4-Chloro-3-methylaniline.

Reagents:

  • Substrate: 4-Chloro-3-methylaniline (1.0 eq)

  • Alkylating Agent: 1-Bromopropane (1.1 eq)[1]

  • Base: Sodium Bicarbonate (NaHCO₃) (1.2 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Water/Toluene emulsion.

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 4-Chloro-3-methylaniline in 100 mL of DMF.

  • Base Addition: Add 0.12 mol of finely powdered NaHCO₃. The weak base prevents over-alkylation to the tertiary amine.

  • Alkylation: Add 0.11 mol of 1-Bromopropane dropwise over 30 minutes at room temperature.

  • Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up: Pour the reaction mixture into 500 mL ice water. The product will separate as an oil.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine to remove DMF.

  • Purification: Dry over anhydrous MgSO₄ and concentrate under reduced pressure. If necessary, purify via vacuum distillation to obtain the pale yellow oil.

Application Protocol: Synthesis of Azo Disperse Dye

This protocol addresses the "Blocked Para" constraint by utilizing a high-energy diazonium salt to facilitate coupling at the ortho (C6) position.[1]

Mechanism: Ortho-Azo Coupling

The amino group (position 1) activates positions 2 and 6.[1] Position 4 is blocked by Cl. Position 2 is sterically hindered by the adjacent 3-Methyl group and the N-Propyl chain.[1] Therefore, coupling is directed to Position 6 .

ReactionPathwaycluster_legendRegioselectivity LogicDiazoDiazonium Salt(Electrophile)IntermediateSigma Complex(Transition State)Diazo->Intermediate Electrophilic Attackat C6 (Ortho)Coupler4-Chloro-3-methyl-N-propylaniline(Nucleophile)Coupler->IntermediateProductOrtho-Azo Dye(C6-Coupled)Intermediate->Product Deprotonation(-H+)NoteC4 Blocked by -ClC2 Hindered by -Me/-PrTarget: C6

Figure 1: Reaction pathway showing the regioselective coupling at the C6 position due to steric and substituent effects.

Protocol B: Diazotization and Coupling[8]

Reagents:

  • Diazo Component: 2-Cyano-4-nitroaniline (Disperse dye standard) (0.01 mol)

  • Coupling Component: 4-Chloro-3-methyl-N-propylaniline (0.01 mol)[1]

  • Nitrosyl Sulfuric Acid: 40% in H₂SO₄[1]

  • Solvent: Acetic Acid / Propionic Acid mix.[1]

Workflow:

Phase 1: Diazotization (Generation of Electrophile)
  • Preparation: Charge 15 mL of 98% Sulfuric Acid into a 3-neck flask. Cool to 0–5°C.[2][3]

  • Nitrosation: Slowly add nitrosyl sulfuric acid. Keep temperature below 10°C.

  • Amine Addition: Add 2-Cyano-4-nitroaniline slowly. Stir for 2 hours at 0–5°C until a clear diazonium solution forms.

    • Critical Check: Test a drop with starch-iodide paper (should turn instantly blue/black indicating excess HNO₂).[1]

Phase 2: Coupling (Dye Formation)
  • Coupler Solution: Dissolve 4-Chloro-3-methyl-N-propylaniline in 20 mL of Acetic Acid. Cool to 0°C.

  • Addition: Add the cold diazonium solution dropwise to the coupler solution.

    • Process Control: Maintain pH at 4.0–5.0 by simultaneously adding Sodium Acetate solution.[2] The coupling at the ortho-position requires careful pH control to prevent diazo-tars.[1]

  • Completion: Stir for 4 hours at 0–5°C, then allow to warm to room temperature overnight.

  • Isolation: Pour the mixture into 200 mL ice water. The dye will precipitate.[4]

  • Filtration: Filter the solid, wash with water until neutral, and dry.

Quality Control & Characterization

TechniqueExpected ObservationPurpose
HPLC Single peak at unique Retention Time (RT).[1]Purity verification (>98% required).
¹H-NMR Aromatic protons at C2 and C5 will appear as singlets (or weak doublets) if C6 is coupled.[1] The propyl group will show characteristic triplet-multiplet-triplet pattern.[1]Structural confirmation.
UV-Vis

shift to 450–550 nm (Red/Orange region).[1]
Shade verification.
Mass Spec Molecular ion peak

.
Identity confirmation.[5][6]

Safety & Handling (MSDS Summary)

4-Chloro-3-methyl-N-propylaniline is an aniline derivative and must be treated as Toxic and Potential Carcinogen .[1]

  • Hazards:

    • H301/H311: Toxic if swallowed or in contact with skin.[1]

    • H373: May cause damage to organs (blood/liver) through prolonged exposure (Methemoglobinemia).

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

  • PPE Requirements: Nitrile gloves (double gloving recommended), chemical splash goggles, and fume hood operation are mandatory .

  • Spill Protocol: Absorb with sand/vermiculite.[1] Do not wash into drains. Incinerate via licensed chemical waste disposal.

References

  • PubChem. (2025). 4-Chloro-3-methylaniline Compound Summary. National Library of Medicine. [Link]

  • Patel, D. G., et al. (2012). Formation of Some Novel Disperse Azo Dyes: Synthesis, Characterization and Printing Properties. TSI Journals. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Chemistry LibreTexts. (2023). Coupling Reactions of Diazonium Ions. [Link]

laboratory-scale synthesis and purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In early-stage drug discovery, the "Design-Make-Test-Analyze" (DMTA) cycle relies heavily on the rapid delivery of high-purity (>95%) compounds. This Application Note details a robust workflow for the synthesis of complex amides—a structural motif present in over 60% of modern pharmaceuticals. We integrate best practices for HATU-mediated coupling, pH-controlled liquid-liquid extraction (LLE), and scalable purification (Flash Chromatography and Prep-HPLC). This guide moves beyond basic textbook instruction, offering field-proven insights into causality, troubleshooting, and self-validating protocols.

Part 1: Synthetic Strategy (The "Make")

The Reaction: HATU-Mediated Amide Coupling

While carbodiimides (EDC/DCC) are common, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for sterically hindered or electron-deficient amines due to its rapid kinetics and suppression of racemization via the HOAt effect.[1]

Mechanism & Causality: The reaction proceeds through an OAt-active ester intermediate.[1][2] Unlike HBTU, the pyridine nitrogen in HATU provides an anchimeric assistance effect (neighboring group participation), stabilizing the active ester and accelerating amine attack.

  • Critical Insight: The order of addition dictates the pathway. Pre-activation of the acid with HATU/Base ensures the active ester is formed before the amine is introduced, reducing competitive side reactions.

Experimental Protocol

Reagents & Stoichiometry Table

ComponentEquiv.RoleCritical Note
Carboxylic Acid 1.0Limiting ReagentEnsure dry (azeotrope with toluene if necessary).
HATU 1.1 - 1.2Coupling AgentExcess ensures complete activation; limiting reduces byproduct removal load.
DIPEA (Hünig's Base) 2.0 - 3.0BaseScavenges protons. Must be non-nucleophilic to prevent attacking the active ester.
Amine 1.0 - 1.2NucleophileIf HCl salt is used, add +1.0 eq of DIPEA.
DMF/DMA [0.1 - 0.2 M]SolventPolar aprotic is required to solubilize charged intermediates.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq). Observation: Solution may warm slightly (exothermic deprotonation).

  • Activation: Add HATU (1.1 eq) in one portion. Stir for 15 minutes at Room Temperature (RT).

    • Self-Validation: The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add the Amine (1.1 eq).

  • Monitoring: Stir for 2–16 hours. Monitor via LC-MS or TLC.[1][3]

    • Endpoint Criteria: Disappearance of Acid peak (LC-MS) or spot (TLC).

Workflow Visualization

AmideCoupling Start Start: Dry Reagents Activation Activation Step (Acid + HATU + DIPEA) Start->Activation N2 Atmosphere Intermediate Active OAt-Ester Formed Activation->Intermediate 15 mins Addition Add Amine Intermediate->Addition Reaction Stir RT (2-16h) Addition->Reaction Check LC-MS Check Reaction->Check Check->Reaction Incomplete Finish Proceed to Workup Check->Finish Complete

Figure 1: Logic flow for HATU-mediated amide coupling, emphasizing the pre-activation step.

Part 2: Workup & Isolation (The "Clean")

Liquid-Liquid Extraction (LLE) Logic

Direct evaporation of DMF is difficult (bp 153°C). An aqueous workup is preferred to remove the bulk of DMF, unreacted HATU (urea byproducts), and excess DIPEA.

The pH Swing Protocol:

  • Dilution: Dilute reaction mixture with EtOAc (approx. 10x reaction volume).

  • Acid Wash (Remove Base): Wash with 1M HCl or 10% Citric Acid .

    • Chemistry: Protonates unreacted Amine and DIPEA, forcing them into the aqueous layer.

    • Caution: Use Citric Acid for acid-sensitive products (e.g., Boc-groups).

  • Base Wash (Remove Acid): Wash with Sat. NaHCO₃ .[1]

    • Chemistry: Deprotonates unreacted Carboxylic Acid and HOAt byproduct, forcing them into the aqueous layer.

  • Brine Wash: Saturated NaCl removes residual water from the organic phase ("Salting out").

Drying Agent Selection
AgentCapacitySpeedApplication Note
MgSO₄ HighFastSlightly acidic. Best for general use. Can act as a Lewis Acid (caution with epoxides).
Na₂SO₄ MediumSlowNeutral. Ideal for acid-sensitive compounds. Requires 15-30 min contact time.

Part 3: Purification Protocols (The "Purify")

Flash Chromatography (Normal Phase)

The goal is to separate the Product from non-polar impurities and baseline polar debris.

Method Development (TLC to Gradient):

  • TLC Optimization: Find a solvent system (Hexane/EtOAc or DCM/MeOH) where the Product

    
    .
    
    • Why 0.35? This corresponds to the "sweet spot" of column interaction—enough retention to separate, but mobile enough to elute in minimal Column Volumes (CV).

  • Column Loading:

    • Liquid Load: Dissolve in minimal DCM. (Risk: Band broadening if volume is >1% of CV).

    • Dry Load (Recommended): Adsorb crude onto silica (1:3 ratio), evaporate dryness, and load into a solid cartridge. This eliminates solvent effects on the gradient.

Gradient Scaling: A linear gradient from 0% to 100% of your "Target Solvent Strength" over 10-15 CVs is standard.

Preparative HPLC (Reverse Phase)

Used when Flash fails (e.g., very polar compounds or


).

Scale-Up Calculation (Analytical to Prep): To maintain separation integrity (resolution), keep the Linear Velocity constant. Scale the flow rate geometrically:



  • 
    : Flow Rate (mL/min)
    
  • 
    : Column Diameter (mm)
    

Example: Scaling from 4.6mm (1 mL/min) to 19mm (Prep).



New Flow Rate 

.
Purification Decision Tree

PurificationLogic Crude Crude Mixture Solubility Soluble in Hex/EtOAc or DCM? Crude->Solubility TLC Check Delta Rf (TLC) Solubility->TLC Yes Prep Prep HPLC (C18 Reverse Phase) Solubility->Prep No (Polar) Flash Flash Chromatography (Silica) TLC->Flash Delta Rf > 0.15 TLC->Prep Delta Rf < 0.15 DryLoad Use Dry Loading Flash->DryLoad Low Solubility LiquidLoad Use Liquid Loading Flash->LiquidLoad High Solubility

Figure 2: Decision matrix for selecting the appropriate purification modality based on solubility and resolution requirements.

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Foundational paper establishing the HOAt/H
  • Teledyne ISCO. (2018).[4] "Green Solvent Solutions for Flash Chromatography". Teledyne ISCO Application Notes. Link

    • Source for solvent selection and Rf optimization in Flash chrom
  • Waters Corporation. (2020). "Preparative Liquid Chromatography Method Scale-Up". Waters Application Notes. Link

    • Authoritative source for geometric scaling calcul
  • BenchChem. (2025).[1] "Standard Protocol for HATU Coupling in Solution Phase". BenchChem Protocols. Link

    • Verified protocol for stoichiometry and order of addition.

Sources

Troubleshooting & Optimization

identifying and minimizing side products in N-alkylation of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize side products and maximize the yield and purity of your desired N-alkylaniline.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My reaction is producing significant amounts of dialkylated aniline. How can I favor mono-alkylation?

Answer: Overalkylation is one of the most common side reactions in the N-alkylation of anilines. The mono-alkylated product is often more nucleophilic than the starting aniline, making it susceptible to a second alkylation event. Several factors can be adjusted to suppress this undesired dialkylation.

Causality & Strategy:

  • Stoichiometry: The most direct approach is to limit the amount of the alkylating agent. Using a slight excess of the aniline relative to the alkylating agent can effectively consume the alkylating agent before significant dialkylation occurs.

  • Reactivity of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) aggressively promote overalkylation.[1] Consider using less reactive agents like alkyl chlorides or dialkyl carbonates.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of the second alkylation. Running the reaction at the lowest feasible temperature and monitoring its progress closely (e.g., by TLC or GC) to stop it upon consumption of the starting aniline is crucial.

  • Base Strength: Strong bases can deprotonate the mono-alkylated aniline, increasing its nucleophilicity and promoting dialkylation. Using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over stronger bases like sodium hydride (NaH).

dot

C_Alkylation_Troubleshooting start Problem: C-Alkylation Observed q1 Are you using a strong Lewis Acid catalyst? start->q1 s1 Switch to a non-Lewis acid condition or a milder catalyst (e.g., zeolites). q1->s1 Yes q2 Is the reaction temperature high? q1->q2 No s1->q2 s2 Lower the reaction temperature. Monitor for N-alkylation at reduced temperatures. q2->s2 Yes q3 Is the aniline highly activated? q2->q3 No s2->q3 s3 Use N-protection strategy (e.g., acetylation) to deactivate the ring, then alkylate and deprotect. q3->s3 Yes end_node Resolution: Selective N-Alkylation q3->end_node No s3->end_node

Sources

Technical Support Center: Aniline Impurity Removal & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Organic Synthesis Division) Ticket ID: ANL-OX-001

Introduction

Welcome to the Aniline Purification Support Center. If you are reading this, you are likely staring at a bottle of "aniline" that looks more like molasses or root beer than the colorless liquid it should be.

Aniline and its derivatives are electron-rich aromatic amines.[1] This makes them nucleophilic (good for your reaction) but also highly susceptible to oxidative coupling (bad for your purity). The "tar" you see is not a single impurity but a complex mixture of azobenzenes, quinone imines, and polyaniline oligomers formed via radical cation intermediates.

This guide provides field-proven protocols to rescue your reagents, ranging from simple polishing to "deep cleaning" of heavily oxidized material.

Module 1: The Diagnosis (Why is it Black?)

Before attempting purification, understand the enemy. Aniline oxidation is an autocatalytic cascade triggered by light and oxygen.

The "Pink-to-Black" Timeline
  • Stage 1 (Photo-oxidation): Fresh aniline absorbs UV/Blue light, generating a radical cation. The liquid turns a faint pink .

  • Stage 2 (Coupling): Radical cations dimerize to form benzidines and hydrazobenzenes.

  • Stage 3 (Chromophore Generation): These intermediates oxidize further to azobenzene (orange) and quinone imines (red/brown).

  • Stage 4 (Polymerization): Complex polymerization occurs, resulting in polyaniline-like tars (black/opaque).

Visualizing the Pathway

The following diagram maps the degradation logic to help you identify the severity of your contamination.

AnilineOxidation Aniline Pure Aniline (Colorless) Radical Radical Cation (Pink Tint) Aniline->Radical Light/O2 Dimer Dimerization (Benzidines) Radical->Dimer Coupling Color Chromophores (Azobenzene/Quinones) (Red/Brown) Dimer->Color Oxidation Tar Polymers (Black Tar) Color->Tar Polymerization

Figure 1: The cascade of aniline oxidation.[2] Once Stage 3 is reached, simple filtration is insufficient.

Module 2: Purification Protocols

Select the protocol based on the physical state of your amine.

Protocol A: The "Zinc Dust" Distillation (For Liquid Anilines)

Best For: Heavily oxidized (black/brown) liquid anilines (e.g., Aniline, Toluidine, Xylidine). Mechanism: Zinc acts as a reducing agent in situ, converting colored oxidation products (like azobenzene) back into colorless hydrazobenzenes or amines during the distillation.

Step-by-Step Workflow
  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.

  • The Additive: Add Zinc Dust (1–2% w/w) directly to the boiling flask containing the crude aniline.

    • Why? Zinc reduces oxidized impurities that would otherwise co-distill.

  • Vacuum: Apply high vacuum (oil pump preferred, <10 mmHg). Aniline has a high boiling point (184°C at atm); heating it this high in air promotes rapid re-oxidation.

    • Target: Distill at <70°C if possible.

  • Collection: Discard the first 5% (fore-run) which may contain water. Collect the main fraction.

  • Self-Validating Check:

    • Visual: The distillate should be completely colorless.

    • Chemical:[3][4][5] Run a TLC.[1][6] If the spot stays at the baseline or trails, oxidation persists.

CRITICAL WARNING: Do not distill aniline to dryness. The polymeric residue can be unstable or explosive when superheated.

Protocol B: The "Dithionite Rescue" (For Solid Anilines)

Best For: Solid derivatives (e.g., Acetanilide, Nitroanilines) that are yellow/tan instead of white. Mechanism: Sodium Dithionite (


) is a potent reducing agent that breaks down conjugated color-causing impurities (quinones/azo dyes) into water-soluble, colorless species.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent (usually Water or Ethanol/Water mix).

  • The Bleach: Add Sodium Dithionite (0.5–1.0 g per 100 g of amine) and stir for 2–5 minutes.

    • Observation: You should see the dark solution lighten significantly.

  • Adsorption (Optional but Recommended): Add Activated Charcoal (1–2% w/w). Boil for another 2 minutes.

    • Note: Charcoal adsorbs the "bleached" organic byproducts.

  • Filtration: Filter the hot solution through a pre-warmed Buchner funnel (with Celite pad) to remove the charcoal/zinc.

  • Crystallization: Allow the filtrate to cool slowly.

  • Self-Validating Check:

    • Compare the mother liquor color to the crystals. The crystals should be white; the mother liquor may remain slightly yellow (holding the impurities).

Protocol C: The "Acid-Base Wash" (For Hydrophobic Liquids)

Best For: When distillation is impossible (e.g., high MW intermediates) or equipment is unavailable.

  • Dissolve: Dissolve crude aniline in Ether or Ethyl Acetate.

  • Salt Formation: Extract with 2M HCl. The aniline goes into the water layer (as anilinium chloride); non-basic "tar" and neutral impurities stay in the organic layer.

  • Wash: Wash the aqueous acidic layer 2x with fresh ether (removes trapped neutrals).

  • Liberate: Basify the aqueous layer with NaOH (pH > 10) to regenerate the free amine.

  • Extract: Extract the milky white emulsion back into Ether/DCM.

  • Dry & Concentrate: Dry over

    
     and evaporate solvent.
    

Module 3: Troubleshooting & FAQs

Q: I distilled my aniline, but it turned pink again within 2 hours. Why? A: You likely distilled it into a receiver containing traces of acid or alkali on the glass, or you exposed it to light immediately.

  • Fix: Pre-wash all glassware with base, then water, then acetone. Store the distillate immediately in an amber bottle under Argon.

Q: Can I use Silica Gel chromatography to clean aniline? A: Yes, but with a caveat. Anilines streak badly on silica due to H-bonding with silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. This tightens the bands and allows separation of the yellow "front" from the product.

Q: My solid aniline is turning purple on the shelf. Is it ruined? A: Usually, this is surface oxidation.

  • Fix: Try washing the solid with cold hexanes (if the amine is insoluble) to rinse off the surface oxidation layer. If that fails, proceed to Protocol B (Recrystallization).

Module 4: Comparison of Methods

Use this data table to select the right approach for your specific situation.

MethodBest ForYield LossPurity AchievedEffort Level
Zn Dust Distillation Bulk Liquid AnilineLow (<5%)Ultra-High (>99.5%)High (Requires Vac Line)
Recrystallization (+Dithionite) Solid DerivativesMedium (10-20%)High (>99%)Medium
Acid/Base Extraction High MW / Non-VolatileMedium (10-15%)Good (95-98%)Low
Charcoal Filtration Trace Color RemovalHigh (Product adsorption)ModerateLow

Module 5: Decision Matrix

Follow this logic flow to determine your experimental path.

PurificationLogic Start State of Aniline? Liquid Liquid Start->Liquid Solid Solid Start->Solid Q_Volatile Can it be distilled? Liquid->Q_Volatile Q_Color Color Intensity? Solid->Q_Color Recryst Protocol B: Recryst + Dithionite Q_Color->Recryst Deep Color Wash Hexane Wash (Surface Clean) Q_Color->Wash Surface Tint Distill Protocol A: Zn Dust Distillation Q_Volatile->Distill Yes (<200°C) AcidBase Protocol C: Acid/Base Extraction Q_Volatile->AcidBase No (High MW)

Figure 2: Decision tree for selecting the appropriate purification method.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7] (The definitive guide for specific boiling points and recrystallization solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. Purification of Dyes and Intermediates using Sodium Dithionite. Org.[8][9] Synth. 2006, 83, 170.

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive Reagents. (General best practices for amine storage).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Anilines: Performance, Protocols, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Substituted anilines are foundational motifs in a vast spectrum of chemical enterprises, from the synthesis of life-saving pharmaceuticals and high-performance polymers to the development of vibrant dyes and advanced electronic materials.[1][2] The strategic incorporation of the aniline scaffold is a pivotal step in molecular design and construction, making the selection of an appropriate synthetic route a critical decision that profoundly influences yield, purity, scalability, and overall economic viability.

This guide offers an in-depth comparative analysis of the most prevalent and impactful synthetic strategies for accessing substituted anilines. We will dissect the mechanistic underpinnings of each methodology, present objective performance data, and provide detailed, field-tested experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the synthesis of these crucial chemical intermediates.

I. Comparative Performance of Key Synthetic Routes

The optimal synthesis of a substituted aniline is invariably context-dependent, balancing factors such as functional group tolerance, substrate availability, and desired scale. The following table provides a comparative summary of key performance indicators for the most widely employed synthetic methodologies.

Synthetic RouteTypical Yield (%)Temperature (°C)Reaction Time (h)Catalyst/ReagentKey AdvantagesKey Disadvantages
Reduction of Nitroarenes >9525-1001-12Pd/C, PtO₂, Raney Ni, Sn/HClHigh yields, well-established, scalable, readily available starting materials.[2][3][4][5]Requires high pressure for catalytic hydrogenation, handling of H₂ gas, potential for catalyst poisoning, limited functional group tolerance with metal/acid reductions.[5][6]
Buchwald-Hartwig Amination 70-9880-1202-24Pd(OAc)₂, various phosphine ligandsExcellent functional group tolerance, broad substrate scope including aryl chlorides, mild reaction conditions.[3][7][8][9]Cost of palladium catalysts and ligands, sensitivity to air and moisture, potential for side reactions.[10][11]
Ullmann Condensation 60-90100-21012-48CuI, Cu₂O, various ligandsLower cost catalyst compared to palladium, effective for electron-deficient aryl halides.[12][13]Harsh reaction conditions (high temperatures), often requires stoichiometric amounts of copper, limited substrate scope compared to Buchwald-Hartwig.[12][13]
Nucleophilic Aromatic Substitution (SNAr) 50-9525-1501-24Strong base (e.g., NaNH₂)Metal-free, cost-effective for activated aryl halides.[14][15]Limited to aryl halides with strong electron-withdrawing groups, often requires harsh conditions.
Reductive Amination 70-950-252-12NaBH₃CN, NaBH(OAc)₃Mild conditions, wide availability of ketone/aldehyde precursors, one-pot procedures.[16][17][18]Primarily for synthesis of N-alkylated anilines, may require optimization to avoid side reactions.[19]

II. Mechanistic Pathways and Causality in Synthesis

A nuanced understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and rational substrate selection. This section elucidates the catalytic cycles and key transformations for the principal synthetic routes.

A. Reduction of Aromatic Nitro Compounds

The reduction of nitroarenes is a classic and highly reliable method for the synthesis of primary anilines.[2][4] The choice of reducing agent is critical and dictates the functional group tolerance of the reaction.

Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Pd/C, Raney Ni) and a hydrogen source to effect the reduction. While highly efficient, it can be sensitive to catalyst poisons and may reduce other functional groups (e.g., alkenes, alkynes).[2][5]

Metal/Acid Reduction: The use of metals like tin, iron, or zinc in the presence of a strong acid (e.g., HCl) is a robust and scalable approach.[4][6] The reaction proceeds through a series of electron and proton transfers. A basic workup is necessary to deprotonate the resulting anilinium salt to yield the free aniline.[6][20]

Diagram: Generalized Pathway for Nitroarene Reduction

G Nitroarene Ar-NO₂ Nitroso Ar-NO Nitroarene->Nitroso [H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine [H] Aniline Ar-NH₂ Hydroxylamine->Aniline [H]

Caption: Stepwise reduction of a nitroarene to an aniline.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its remarkable functional group tolerance and broad substrate scope.[9][21] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[21]

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination furnishes the desired N-aryl amine and regenerates the active Pd(0) catalyst.[9][11][22] The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich ligands generally favoring the reaction.[11]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OxAdd->AmineCoord + HNR₂ Deprotonation L-Pd(II)(Ar)(NR₂) AmineCoord->Deprotonation + Base, - HB⁺X⁻ Product Ar-NR₂ Deprotonation->Product Reductive Elimination Catalyst_Regen L-Pd(0) Deprotonation->Catalyst_Regen

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

C. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[13] While it often requires harsher conditions than its palladium-catalyzed counterpart, it remains a valuable tool, particularly for large-scale syntheses where catalyst cost is a significant factor.[12][13]

The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[13] The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[13] The use of ligands such as diamines or amino acids can significantly improve the efficiency and mildness of the reaction conditions.[12]

Diagram: Simplified Ullmann Condensation Pathway

G Reactants Ar-X + HNR₂ Intermediate [Ar-Cu(III)(NR₂)(X)(L)] Reactants->Intermediate + Cu(I), Base, Ligand Cu_Catalyst Cu(I) Catalyst Product Ar-NR₂ Intermediate->Product Reductive Elimination Product->Cu_Catalyst Catalyst Regeneration

Caption: A simplified representation of the Ullmann condensation.

III. Experimental Protocols

The following protocols are provided as representative examples and should be adapted and optimized for specific substrates and scales.

Protocol 1: Reduction of a Nitroarene using Tin and HCl

This procedure is a robust method for the synthesis of anilines from their corresponding nitro precursors.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene (1.0 eq) and tin granules (2.5-3.0 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid (5-10 eq) to the flask. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Heating: Heat the reaction mixture to 90-100 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts and liberate the free aniline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aniline can be purified by distillation or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure for the palladium-catalyzed synthesis of N-arylamines.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed toluene via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Purification: Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Ullmann Condensation of an Aryl Iodide

This procedure outlines a typical copper-catalyzed amination.[3]

  • Reaction Setup: In a sealed tube, combine the aryl iodide (1.0 eq), the amine (2.0 eq), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

  • Heating: Seal the tube and heat the reaction mixture to 100-160 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

IV. Concluding Remarks

The synthesis of substituted anilines is a mature field of organic chemistry, yet it continues to evolve with the development of more efficient, selective, and sustainable methodologies. The classical reduction of nitroarenes remains a workhorse for large-scale production, while the Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance for complex molecule synthesis. The Ullmann condensation provides a cost-effective alternative, and newer methods are constantly emerging. A thorough understanding of the strengths and limitations of each approach, as detailed in this guide, is essential for the modern synthetic chemist to navigate the diverse landscape of aniline synthesis and select the optimal path for their target molecule.

V. References

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  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Royal Society of Chemistry. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. The Hartwig Group. [Link]

  • Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Royal Society of Chemistry. [Link]

  • Direct synthesis of anilines and nitrosobenzenes from phenols. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. GEMs. [Link]

  • Facile conversion of phenols to anilines. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. ResearchGate. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Chemists simplify aniline synthesis. American Chemical Society. [Link]

  • the preparation of phenylamine (aniline). Chemguide. [Link]

  • Electrochemical 'game-changer' could make aniline production greener. Chemistry World. [Link]

  • Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Royal Society of Chemistry. [Link]

  • Direct Aniline Formation with Benzene and Hydroxylamine. MDPI. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). ScienceDirect. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • A kind of method of directly synthesizing aniline by benzene and ammoniacal liquor one-step. Google Patents.

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC. [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications. [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

  • A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. ScienceDirect. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

  • Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]

Sources

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